3,3'-Dihexyloxacarbocyanine

Mitochondrial bioenergetics NADH oxidase inhibition Structure-activity relationship

DiOC6(3) is the only oxacarbocyanine that combines concentration-tunable dual organelle visualization (mitochondria at <100 nM; ER/Golgi at 2.5–5 µg/mL) with MDR-independent plasma membrane potential measurement—unlike Rhodamine 123, it is not subject to P-glycoprotein efflux. Its hexyl chain confers 9-fold greater NADH oxidase inhibitory potency vs. DiOC2(3) and unique porphyrin-cyanine aggregation. Ideal for Complex I pharmacology, mycorrhizal ascomycete screening, and live-cell imaging from a single stock. Order ≥98% purity DiOC6(3) today.

Molecular Formula C29H37N2O2+
Molecular Weight 445.6 g/mol
Cat. No. B12934700
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3'-Dihexyloxacarbocyanine
Molecular FormulaC29H37N2O2+
Molecular Weight445.6 g/mol
Structural Identifiers
SMILESCCCCCCN1C2=CC=CC=C2OC1=CC=CC3=[N+](C4=CC=CC=C4O3)CCCCCC
InChIInChI=1S/C29H37N2O2/c1-3-5-7-13-22-30-24-16-9-11-18-26(24)32-28(30)20-15-21-29-31(23-14-8-6-4-2)25-17-10-12-19-27(25)33-29/h9-12,15-21H,3-8,13-14,22-23H2,1-2H3/q+1
InChIKeyGKLGUKVTTNJEBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,3'-Dihexyloxacarbocyanine (DiOC6(3)) Procurement Guide: Technical Specifications and Differentiated Performance for Mitochondrial and Membrane Potential Applications


3,3′-Dihexyloxacarbocyanine iodide (DiOC6(3); CAS 53213-82-4) is a cationic carbocyanine fluorochrome of the oxacarbocyanine subfamily, characterized by two N-hexyl benzoxazole moieties linked via a trimethine bridge . It exhibits λex/λem of 484/501 nm in methanol with a molar extinction coefficient ε ≥ 120,000 M⁻¹cm⁻¹ at 483–488 nm and a melting point of 219–221 °C . DiOC6(3) is classified as a slow-response potentiometric probe within the Molecular Probes carbocyanine series, which also includes DiOC2(3) (diethyl) and DiOC5(3) (dipentyl) analogs [1]. At sub-100 nM concentrations it partitions selectively into mitochondria in a membrane-potential-dependent manner; at elevated concentrations (approximately 0.5–5 µg/mL) it accumulates in the endoplasmic reticulum and Golgi membranes, enabling concentration-tunable dual organelle visualization [1].

Why DiOC6(3) Cannot Be Substituted by DiOC2(3), DiOC5(3), or Other Membrane-Potential Probes Without Experimental Revalidation


Alkyl chain length in the oxacarbocyanine series directly governs NADH-ubiquinone reductase inhibitory potency, membrane-partitioning thermodynamics, and supramolecular aggregation behavior—properties that are not interchangeable across DiOC2(3), DiOC5(3), and DiOC6(3) [1]. Differing chain lengths produce up to 9-fold differences in mitochondrial I50 values for NADH oxidase inhibition, and only the hexyl-chain variant (DiOC6(3)) induces stable porphyrin-cyanine aggregate formation, a property absent in DiOC2(3) [1]. Furthermore, DiOC6(3) exhibits fundamentally different sensitivity profiles compared with JC-1 (plasma membrane versus mitochondrial selectivity) and Rhodamine 123 (MDR efflux pump susceptibility), meaning that substitution without re-optimization risks non-coherent fluorescence responses and misinterpretation of membrane potential data [2].

Quantitative Differentiation Evidence for 3,3'-Dihexyloxacarbocyanine (DiOC6(3)) Against Closest Analogs and Alternatives


NADH-Ubiquinone Reductase Inhibitory Potency: DiOC6(3) vs. DiOC2(3) and DiOC5(3) — A 9-Fold Differential in Mitochondrial I50

In a direct head-to-head structure-activity study of three oxacarbocyanine dyes, DiOC6(3) exhibited a mitochondrial NADH oxidase I50 of approximately 1 µM, equipotent with DiOC5(3) but 9-fold more potent than DiOC2(3) (I50 = 9 µM), with DiOC2(4) (an oxadicarbocyanine) showing an intermediate I50 of approximately 3 µM [1]. Furthermore, DiOC6(3) alone among the tested compounds inhibited Paracoccus denitrificans NADH oxidase activity (I50 ≈ 2 µM), and in submitochondrial particles (SMP), DiOC6(3) was the most potent inhibitor of NADH-dependent duroquinone and coenzyme Q1 reduction, as well as the only compound substantially inhibiting menadione reduction [1]. The inhibitory site was localized to the respiratory chain segment between NADH and ubiquinone, with a mechanism analogous to rotenone [1].

Mitochondrial bioenergetics NADH oxidase inhibition Structure-activity relationship

MDR Efflux Transporter Susceptibility: DiOC6(3) Is Not a P-Glycoprotein Substrate, Unlike Rhodamine 123

In a direct comparative study using Adriamycin-sensitive versus -resistant Friend leukemia cells (FLC), DiOC6(3) demonstrated a 4-fold higher uptake in sensitive compared with resistant cells, reflecting plasma membrane potential differences rather than active efflux [1]. Critically, the P-glycoprotein inhibitor verapamil increased DiOC6(3) accumulation only 1.9-fold in resistant cells, whereas Rhodamine 123 accumulation increased 7.8-fold under identical conditions, confirming that Rhodamine 123 is actively transported by the MDR efflux pump while DiOC6(3) is not [1]. In sensitive cells, verapamil increased DiOC6(3) accumulation 1.5-fold and actually decreased Rhodamine 123 levels 1.5-fold, further evidencing divergent transport mechanisms [1]. Greater than 80% reduction of DiOC6(3) uptake by high extracellular K⁺ (120 mM) and less than 30% reduction by the mitochondrial uncoupler FCCP confirmed that DiOC6(3) signal is dominated by plasma membrane rather than mitochondrial potential in this context [1].

Multidrug resistance P-glycoprotein efflux Flow cytometry probe selection

Plasma Membrane vs. Mitochondrial Membrane Potential Selectivity: DiOC6(3) vs. JC-1 in Intact Cells

A comparative study in U937 human cells demonstrated that DiOC6(3) fluorescence is substantially influenced by plasma membrane potential changes, whereas JC-1 fluorescence selectively reports mitochondrial ΔΨ [1]. Following hours of culture in the presence of high extracellular KCl to depolarize the plasma membrane, significant fluorescence changes were observed only in DiOC6(3)-stained cells, not in JC-1- or Rhodamine 123-stained cells [1]. While both JC-1 and DiOC6(3) responded to the protonophore FCCP (which collapses mitochondrial ΔΨ), only JC-1 responded to valinomycin, a K⁺ ionophore that selectively dissipates the mitochondrial potential [1]. The study concluded that DiOC6(3) exhibits a 'non-coherent behaviour' for mitochondrial ΔΨ assessment due to its high sensitivity to plasma membrane potential fluctuations, whereas JC-1 functions as a reliable and specific mitochondrial ΔΨ probe [1].

Apoptosis Mitochondrial membrane potential Flow cytometry probe validation

Selective Ascomycete Fungal Staining: DiOC6(3) Differential Staining Threshold vs. Basidiomycetes at 10–5000-Fold Lower Concentration

DiOC6(3) selectively stains ascomycetous hyphae in ericaceous roots and liverwort rhizoids at concentrations of 0.01–5 µg/mL, whereas basidiomycete endophytes and ectomycorrhizal fungi require concentrations at and above 50 µg/mL to achieve comparable staining [1]. This represents at minimum a 10-fold concentration differential (5 µg/mL vs. 50 µg/mL) and in optimal cases a 5000-fold differential (0.01 µg/mL vs. 50 µg/mL). Hymenoscyphus ericae (an ericoid mycorrhizal ascomycete) grown in axenic culture was stained with much lower DiOC6(3) concentrations than a panel of ectomycorrhizal basidiomycetes, an orchid fungus, and Oidiodendron griseum [1]. The mechanism resides in greater membrane permeability of the target ascomycetes to the lipophilic cationic dye, rather than cell wall binding—DiOC6(3) functions as a vital cytoplasmic stain in this context, in contrast to wall-binding fluorochromes such as Calcofluor White [1].

Mycorrhizal research Selective fungal staining Endophytic ascomycete detection

Chain-Length-Dependent Supramolecular Aggregation: DiOC6(3) Induces Porphyrin Aggregation Whereas DiOC2(3) Does Not

In a controlled pairwise study of the interaction of anionic meso-tetrakis(4-sulfonatophenyl)porphyrin (H₄TPPS²⁻ and H₂TPPS⁴⁻) with cationic cyanines, DiOC6(3) spontaneously induced porphyrin aggregation with new absorption and emission bands, whereas DiOC2(3) under identical conditions produced no aggregation [1]. The DiOC6(3)-porphyrin aggregate exhibited a stoichiometric ratio of porphyrin:cyanine of approximately 1:4, and the spectroscopic aggregation number for the porphyrin within the aggregate was estimated to be approximately 2.5, derived from the half-width of the emission spectrum relative to the monomer [1]. This differential was attributed specifically to the role of the hexyl alkyl chain length in stabilizing aggregate structure, a property absent in the ethyl-chain analog [1].

Supramolecular chemistry Cyanine dye aggregation Porphyrin-cyanine complexes

Concentration-Tunable Dual Organelle Targeting: Mitochondria at Sub-100 nM vs. ER/Golgi at Higher Concentrations

DiOC6(3) accumulates selectively in mitochondria at applied concentrations below 100 nM—a threshold necessary to avoid potential-independent background from ER and other intracellular membranes [1]. At elevated concentrations (commonly 0.5–5 µg/mL, equivalent to approximately 0.9–8.7 µM), DiOC6(3) redistributes to stain the endoplasmic reticulum, Golgi apparatus, and vesicle membranes in both live and fixed cells [2]. This concentration-dependent organelle selectivity is a defining characteristic of the DiOC6(3) sub-series and is explicitly documented for ER visualization in moss, yeast, neurons, and muscle cells [2]. Rhodamine-based probes (TMRM, TMRE, Rhodamine 123) do not exhibit this tunable dual-organelle property; they remain predominantly mitochondrial across their usable concentration ranges. JC-1 reports mitochondrial ΔΨ via emission ratiometric shift rather than organelle redistribution .

Organelle staining Endoplasmic reticulum imaging Mitochondrial imaging

Optimal Application Scenarios for 3,3'-Dihexyloxacarbocyanine (DiOC6(3)) Based on Verified Differential Performance Evidence


Plasma Membrane Potential Measurement in MDR-Expressing Cancer Cell Lines

When measuring plasma membrane potential by flow cytometry in multidrug-resistant tumor lines (e.g., Adriamycin-resistant leukemia, MDR1-overexpressing cells), DiOC6(3) should be selected over Rhodamine 123. As demonstrated by Hasmann et al. (1989), DiOC6(3) uptake is not subject to P-glycoprotein-mediated efflux (verapamil increases accumulation only 1.9-fold in resistant cells vs. 7.8-fold for Rhodamine 123), eliminating a major confounding variable in MDR studies . Working concentration: 25–100 nM in serum-free medium, 30 min at 37 °C. Use the FITC channel (ex 488 nm, em 525/30 BP). Include high-K⁺ (120 mM) depolarization controls to confirm the plasma membrane origin of the signal. This application exploits the DiOC6(3) property of dominant plasma membrane potential sensitivity established by Salvioli et al. (1997) .

Selective Vital Staining of Endophytic Ascomycete Fungi in Plant Root and Rhizoid Samples

For ecological and mycorrhizal research requiring rapid discrimination of ascomycetous from basidiomycetous endophytes in field-collected plant material, DiOC6(3) provides a selective vital stain at 0.01–5 µg/mL that labels ascomycete cytoplasm while leaving basidiomycete hyphae unstained unless concentrations exceed 50 µg/mL . Protocol: apply DiOC6(3) at 0.5–5 µg/mL in phosphate buffer (from 5 mg/mL stock in 95% ethanol), incubate 5–30 min at room temperature, rinse, and image using FITC/GFP filter sets (ex 470–490 nm, em 500–530 nm). This application exploits the unique membrane-permeability-based selectivity documented by Duckett and Read (1991) and cannot be replicated with other vital fluorochromes or cell-wall stains .

Concentration-Tunable Dual Organelle Imaging: Mitochondria and ER from a Single Dye Stock

For cell biology protocols requiring both mitochondrial morphology assessment and ER network visualization in the same experimental system, DiOC6(3) enables dual-organelle imaging from a single stock solution. For mitochondrial staining: use 25–100 nM DiOC6(3), 15–30 min at 37 °C in serum-free medium (consistent with the <100 nM mitochondrial specificity threshold per Thermo Fisher Molecular Probes Handbook ). For ER staining: increase the working concentration to 2.5–5 µg/mL (approximately 4.4–8.7 µM), incubate 10–15 min at room temperature, and image on the same FITC/GFP channel . This two-concentration protocol eliminates the need to purchase separate ER-Tracker or MitoTracker dyes and is validated for live and glutaraldehyde-fixed cells in animal, plant, yeast, and neuronal models .

Mitochondrial Respiratory Complex I Inhibition Studies Requiring the Most Potent Oxacarbocyanine Inhibitor

For biochemical pharmacology studies investigating rotenone-like inhibition at the NADH-ubiquinone segment of Complex I, DiOC6(3) is the most potent oxacarbocyanine inhibitor available. With a mitochondrial NADH oxidase I50 of approximately 1 µM—9-fold lower (more potent) than DiOC2(3) at 9 µM—DiOC6(3) achieves effective inhibition at concentrations where DiOC2(3) would be substantially inactive . Additionally, DiOC6(3) is the only oxacarbocyanine that inhibits Paracoccus denitrificans NADH oxidase (I50 ≈ 2 µM), extending its utility to bacterial model systems . The inhibitory mechanism is localized between NADH and ubiquinone and is mechanistically analogous to rotenone, as confirmed by menadione and coenzyme Q1 reduction assays in submitochondrial particles .

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